![molecular formula C20H26O4S2 B14384593 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] CAS No. 88660-96-2](/img/structure/B14384593.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]: is an organic compound characterized by the presence of two phenolic groups connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-(hydroxymethyl)-4-(propan-2-yl)phenol.
Formation of Disulfide Bond: The phenolic compound is then subjected to oxidative coupling to form the disulfide bond. Common oxidizing agents used in this step include iodine or hydrogen peroxide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods:
In industrial settings, the production of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond can yield the corresponding thiol derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or dithiothreitol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Esters, ethers.
Applications De Recherche Scientifique
Chemistry:
Antioxidant Research: The compound’s antioxidant properties make it a valuable subject in studies related to oxidative stress and free radical scavenging.
Catalysis: It can be used as a ligand in catalytic reactions, particularly in the formation of metal complexes.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it relevant in biochemical research.
Cellular Studies: Its effects on cellular processes, such as apoptosis and cell signaling, are of interest in biological research.
Medicine:
Drug Development: The compound’s antioxidant and enzyme-inhibiting properties make it a candidate for drug development, particularly in the treatment of diseases related to oxidative stress.
Industry:
Polymer Stabilization: It can be used as an additive in polymers to enhance their stability and resistance to degradation.
Cosmetics: The compound’s antioxidant properties make it a potential ingredient in cosmetic formulations.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] involves its ability to scavenge free radicals and inhibit oxidative processes. The disulfide bond plays a crucial role in its antioxidant activity, allowing it to neutralize reactive oxygen species. Additionally, the phenolic hydroxyl groups can donate hydrogen atoms to stabilize free radicals.
Molecular Targets and Pathways:
Reactive Oxygen Species (ROS): The compound targets ROS, reducing oxidative damage in cells.
Enzyme Inhibition: It can inhibit enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Comparaison Avec Des Composés Similaires
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(2,4,4-trimethylpentan-2-yl)phenol]: Similar structure with different alkyl substituents.
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(2-methylbutan-2-yl)phenol]: Another analog with varying alkyl groups.
Uniqueness:
Alkyl Substituents: The presence of propan-2-yl groups in 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol] provides unique steric and electronic properties, influencing its reactivity and stability.
Antioxidant Activity: The specific arrangement of hydroxymethyl and disulfide groups contributes to its potent antioxidant activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
88660-96-2 |
|---|---|
Formule moléculaire |
C20H26O4S2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
2-[[2-hydroxy-3-(hydroxymethyl)-5-propan-2-ylphenyl]disulfanyl]-6-(hydroxymethyl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C20H26O4S2/c1-11(2)13-5-15(9-21)19(23)17(7-13)25-26-18-8-14(12(3)4)6-16(10-22)20(18)24/h5-8,11-12,21-24H,9-10H2,1-4H3 |
Clé InChI |
ORDSXJVIIFQNRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)SSC2=CC(=CC(=C2O)CO)C(C)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


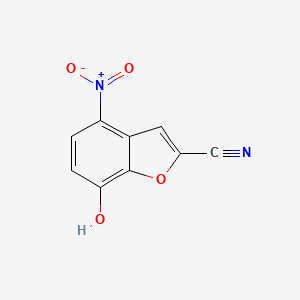
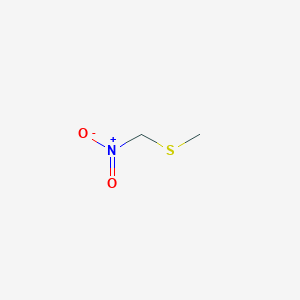
![2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B14384529.png)
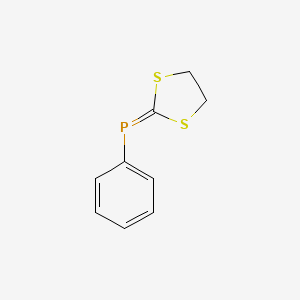

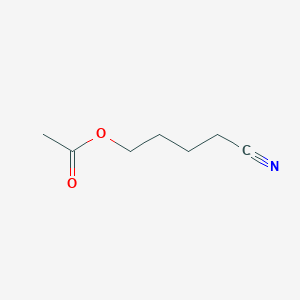

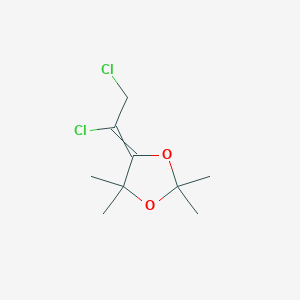
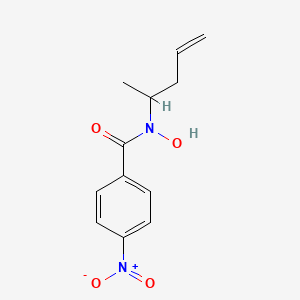

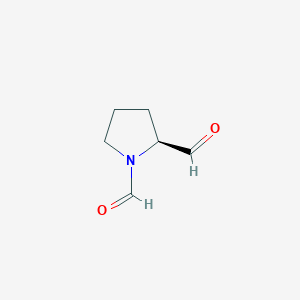

![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)

